Product packaging for Khellinonequinone(Cat. No.:CAS No. 116754-42-8)

Khellinonequinone

Cat. No.: B1253182
CAS No.: 116754-42-8
M. Wt: 206.15 g/mol
InChI Key: MRYOZQCHZSVUTB-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance within the Furochromone Class

Furochromones are a class of naturally occurring compounds characterized by a benzofuran (B130515) ring fused with a gamma-pyrone ring. These compounds are primarily found in plants, notably Ammi visnaga L., which has been utilized in traditional medicine for centuries. nih.gov Key furochromones isolated from this plant include khellin (B1673630) and visnagin (B192663). nih.govresearchgate.net Khellinonequinone is chemically related to khellin, specifically through the intermediate khellinone (B1209502). Khellinone (CID 68086) is described as 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. nih.gov Khellinquinone (CID 264630) has the molecular formula C12H6O5. nih.gov

The chemical significance of this compound lies in its quinone structure, which imparts distinct reactivity compared to its precursor, khellinone, or the parent furochromones. This quinone moiety makes it susceptible to reactions such as nucleophilic additions and reductions, expanding the possibilities for chemical transformations. The study of this compound contributes to a deeper understanding of the chemical behavior of oxidized furochromone derivatives.

Current Academic Research Trajectories and Scope for this compound and its Analogues

Current academic research involving this compound and its analogues primarily focuses on synthetic methodologies and the exploration of their chemical reactivity. Studies have investigated the formation of this compound through the nitration of khellinone, identifying it as a main product alongside a small amount of 3-nitrokhellinone. researchgate.netgrafiati.comresearchgate.net This highlights its role as a product of oxidative transformation of khellinone.

The scope of research extends to the reactions of this compound with various reagents. For instance, this compound reacts with primary amines to yield corresponding imino compounds. researchgate.netresearchgate.net Its reaction with hydrazine (B178648) hydrate (B1144303) has been shown to produce pyrazolobenzofuran derivatives. researchgate.netgrafiati.com Furthermore, reactions with malononitrile (B47326) have led to the formation of ylidene derivatives. researchgate.netclockss.org These reactions demonstrate the versatility of this compound as a reactant in the synthesis of new heterocyclic compounds. Research also explores the synthesis and properties of analogues, aiming to understand how structural modifications influence reactivity and potential applications.

Relevance of this compound as a Synthetic Intermediate and Bioactive Scaffold

This compound holds relevance as a synthetic intermediate due to its reactive functional groups, particularly the quinone carbonyls and the latent reactivity of the benzofuran and chromone (B188151) systems. Its ability to undergo reactions with nucleophiles and participate in cyclization reactions makes it a valuable building block for constructing more complex molecular architectures. The synthesis of pyrazolobenzofuran and ylidene derivatives from this compound exemplifies its utility in generating diverse chemical structures. researchgate.netgrafiati.comclockss.org

While the primary focus of the provided information is on its chemical properties and synthetic utility, the broader context of furochromones suggests potential for this compound or its derivatives as bioactive scaffolds. Furochromones like khellin and visnagin are known for various biological activities. nih.govresearchgate.netias.ac.in Although specific biological activity data for this compound itself is limited in the provided context, one study mentioned that two quinone derivatives showed a weak effect on mycelial growth and aflatoxin formation. researchgate.netgrafiati.com The quinone structure is present in many biologically active molecules, suggesting that this compound and compounds derived from it could possess interesting biological properties. The exploration of khellin and visnagin analogues for lead-like properties in drug discovery programs underscores the importance of the khellin scaffold and related structures in medicinal chemistry efforts. researchgate.net Bioactive scaffolds, in general, are crucial in tissue engineering and regenerative medicine, providing structural support and often incorporating signals to influence cell behavior. nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov While this compound's direct application as a tissue engineering scaffold is not indicated, its potential as a core structure for designing biologically active molecules aligns with the concept of a bioactive scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O5 B1253182 Khellinonequinone CAS No. 116754-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116754-42-8

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

5-acetyl-4-hydroxy-1-benzofuran-6,7-dione

InChI

InChI=1S/C10H6O5/c1-4(11)6-7(12)5-2-3-15-10(5)9(14)8(6)13/h2-3,12H,1H3

InChI Key

MRYOZQCHZSVUTB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C(=O)C1=O)OC=C2)O

Canonical SMILES

CC(=O)C1=C(C2=C(C(=O)C1=O)OC=C2)O

Synonyms

5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran
khellinone

Origin of Product

United States

Advanced Synthetic Methodologies for Khellinonequinone

Strategic Synthesis from Precursor Molecules (e.g., Khellinone (B1209502) Nitration)

A primary strategic route for the synthesis of Khellinonequinone involves the modification of precursor molecules, notably Khellinone. Research indicates that the nitration of Khellinone serves as a key method for obtaining this compound. This reaction typically yields this compound as a main product, alongside a minor amount of 3-nitrokhellinone researchgate.netgrafiati.comresearchgate.netresearchgate.net.

Khellinone, formally known as 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone, undergoes transformation under nitration conditions to yield the quinone structure of this compound. While specific reaction conditions such as the nitrating agent, solvent, temperature, and reaction time can influence the yield and product distribution, the nitration of Khellinone is consistently reported as a method for its preparation researchgate.netgrafiati.comresearchgate.netresearchgate.net.

Novel Synthetic Approaches and Optimized Reaction Conditions for this compound Formation

While the nitration of Khellinone is a recognized route, detailed information regarding a wide array of novel synthetic approaches or extensively optimized reaction conditions specifically for this compound formation is less prevalent in the provided literature snippets. The available information primarily highlights the nitration of Khellinone as a principal method researchgate.netgrafiati.comresearchgate.netresearchgate.net.

Research also explores the reactivity of this compound itself, demonstrating its use in subsequent reactions to form various derivatives, such as reactions with primary amines to yield imino compounds or with hydrazine (B178648) hydrate (B1144303) to obtain pyrazolobenzofuran derivatives researchgate.netgrafiati.com. This suggests that while this compound can be synthesized, research attention also focuses on its utility as a building block for further chemical transformations.

Further research may explore alternative oxidative methods or different starting materials and reaction sequences to potentially improve yields, reduce by-product formation, or develop more environmentally benign synthetic routes to this compound. However, based on the provided search results, the nitration of Khellinone remains a central reported synthetic strategy.

Mechanistic Elucidation of this compound Synthetic Pathways

The mechanistic details of the synthesis of this compound, particularly the nitration of Khellinone, involve the transformation of the Khellinone structure to incorporate the quinone functionality. While the provided snippets state that nitration of Khellinone yields this compound as a main product researchgate.netgrafiati.comresearchgate.netresearchgate.net, a detailed step-by-step mechanistic elucidation outlining intermediates and electron flow specific to this transformation is not explicitly provided within these results.

Generally, nitration reactions of aromatic systems involve electrophilic aromatic substitution. However, the conversion of Khellinone, which contains a hydroxyl group and methoxy (B1213986) groups on the benzofuran (B130515) core, to a quinone involves oxidation and potentially substitution processes. The formation of the quinone structure from Khellinone during nitration suggests a complex reaction pathway that likely involves oxidation of the hydroquinone-like moiety present in Khellinone, possibly facilitated by the nitrating agent. Further dedicated mechanistic studies would be required to fully elucidate the precise sequence of steps, including the role of the nitro group and other reagents in the oxidation and transformation of the benzofuran core to the quinone system of this compound.

Derivatization and Chemical Reactivity of Khellinonequinone

Synthesis of Novel Khellinonequinone Derivatives

The synthesis of new compounds based on the this compound structure is an active area of research. Various synthetic strategies have been employed to introduce different functional groups and heterocyclic systems onto the this compound scaffold.

Imino and Hydrazone Derivatives

Imino and hydrazone derivatives are commonly synthesized through the condensation of carbonyl compounds with amines or hydrazines, respectively. Hydrazones, characterized by the –NHN=CH– azomethine group, are readily prepared by heating hydrazides with aldehydes or ketones in various organic solvents. mdpi.comnih.govresearchgate.net This type of reaction involves the displacement of the carbonyl oxygen by the nitrogen nucleophile. researchgate.net

Pyrazolobenzofuran and Ylidene Derivatives

The synthesis of pyrazolobenzofuran derivatives often involves cyclization reactions. Ylidene derivatives are typically formed through condensation reactions, often involving active methylene (B1212753) compounds. Specific synthetic routes for pyrazolobenzofuran and ylidene derivatives of this compound would involve reactions that facilitate the formation of the pyrazole (B372694) ring fused to the benzofuran (B130515) system or the introduction of an exocyclic double bond adjacent to a carbonyl group, respectively.

Other Heterocyclic Annulations and Substitutions

This compound can undergo various other heterocyclic annulation and substitution reactions. These processes involve the formation of new rings fused to the this compound core or the replacement of existing atoms or groups with others. Heterocyclic annulation can be achieved through reactions that build a new ring onto the existing structure, often involving bifunctional reagents. Substitution reactions can occur at various positions on the this compound scaffold, depending on the reaction conditions and the nature of the substituents and reagents. For instance, nucleophilic or electrophilic substitution reactions can be employed to introduce different moieties onto the aromatic or quinone rings. youtube.com The synthesis of quinoline (B57606) derivatives, for example, can involve multi-step reactions including cyclization and nucleophilic substitution. nih.govnih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are convergent synthetic processes where three or more starting materials react in a single vessel to form a product that incorporates most of the atoms of the starting materials. wikipedia.orgorganic-chemistry.orgtcichemicals.com MCRs are valuable for their efficiency and ability to rapidly generate molecular diversity. tcichemicals.commdpi.com While general examples of MCRs include the Strecker synthesis, Hantzsch pyridine (B92270) synthesis, Biginelli reaction, and Ugi reaction wikipedia.orgtcichemicals.com, specific multi-component reactions involving this compound would leverage its reactive sites to condense with other molecules, forming complex structures in one step. These reactions would depend on the specific co-reactants and catalytic systems employed.

Exploration of Reaction Mechanisms in Derivatization Processes

Understanding the mechanisms of derivatization reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Reaction mechanisms detail the step-by-step process of a chemical transformation, including the intermediates formed and the transition states involved. For condensation reactions, such as the formation of imines and hydrazones, the mechanism typically involves nucleophilic attack of the amine or hydrazine (B178648) nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water. nih.gov Mechanisms for heterocyclic annulations and substitution reactions would be specific to the type of reaction (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, cycloaddition) and the reagents used. youtube.com

Chemo- and Regioselectivity Studies of this compound Reactions

Chemoselectivity refers to the preferential reaction of one functional group in a molecule over others, while regioselectivity describes the preferential reaction at one specific site within a molecule that has multiple reactive sites. durgapurgovtcollege.ac.inslideshare.netresearchgate.netyoutube.com this compound, possessing multiple carbonyl groups and reactive positions on its fused ring system, presents opportunities for studying both chemo- and regioselectivity. Studies in this area would investigate how reaction conditions, catalysts, and reagent structures influence which functional group or site on the this compound molecule reacts preferentially. For instance, a reagent might react selectively with one of the quinone carbonyls over another, or it might react at a specific carbon atom on the benzofuran or quinone ring. durgapurgovtcollege.ac.inrsc.org Understanding these selectivity patterns is vital for controlling the outcome of derivatization reactions and synthesizing target compounds efficiently. durgapurgovtcollege.ac.inslideshare.net

Computational and Theoretical Investigations of Khellinonequinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity profiles of molecules. DFT methods allow for the computation of various molecular properties, including molecular geometry, electronic energy levels, charge distribution, and spectroscopic parameters. researchgate.netekb.egmdpi.comresearchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into a molecule's frontier molecular orbitals, which are key indicators of its reactivity and electronic transition properties. dergipark.org.trresearchgate.netekb.egbiolscigroup.us The energy gap between HOMO and LUMO (HOMO-LUMO gap) is related to the molecule's kinetic stability and chemical reactivity. researchgate.net

DFT studies can also yield global reactivity descriptors such as chemical hardness, global softness, electrophilicity index, and electronegativity, which further characterize a molecule's propensity to undergo chemical reactions. dergipark.org.trresearchgate.netekb.eg For instance, studies on related quinolinequinone derivatives have utilized DFT (specifically the B3LYP functional with basis sets like 6-31G(d,p)) to calculate electronic and global reactivity parameters, investigating correlations between these descriptors. dergipark.org.tr Similarly, DFT has been applied to study the electronic structure and physicochemical characteristics of chlorohydroquinone (B41787) compounds, examining the influence of substituents on properties like electronegativity, dipole moment, and ionization potential. researchgate.net These calculations provide a theoretical basis for understanding how the structure of Khellinonequinone influences its chemical behavior and potential interactions.

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a biological target, typically a protein or enzyme, and to estimate the strength of the resulting complex (binding affinity). frontiersin.orgmdpi.comsarpublication.comresearchgate.net This method is essential in structure-based drug design and virtual screening campaigns to identify potential lead compounds and understand their molecular recognition mechanisms. mdpi.comsarpublication.comnih.gov

The process generally involves obtaining the 3D structure of the target protein and the ligand, preparing them for simulation (including assigning protonation states and partial charges), and then using docking algorithms to search for favorable binding poses within the target's binding site. nih.gov Scoring functions are employed to evaluate the complementarity and interaction energy of each pose, allowing for the ranking of potential binding modes. sarpublication.comnih.gov Molecular docking can predict key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and residues in the binding site. ijnc.ir While specific docking studies on this compound were not found in the search results, the methodology is routinely applied to compounds with similar structural features to identify potential biological targets and predict binding interactions. japsonline.complos.orgrsc.org

Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of a ligand-target complex. frontiersin.orgdovepress.com Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the target protein, providing a more realistic representation of the binding process and the stability of the bound complex. frontiersin.orgdovepress.comcore.ac.uk

MD simulations can be used to explore the binding pathway of a ligand to its target, analyze the stability of the docked pose over time, and calculate binding free energies. frontiersin.orgdovepress.comnih.gov Accelerated MD (aMD) techniques have been developed to enhance sampling and capture longer timescale events, such as ligand binding and dissociation. dovepress.comcore.ac.uk Analysis of MD trajectories can reveal crucial information about the dynamic interactions between the ligand and the protein, conformational changes upon binding, and the role of solvent molecules. plos.orgijnc.irnih.gov For example, MD simulations have been used to evaluate the stability of protein-ligand complexes and identify key residues involved in binding interactions for various compounds, including quinoline-based inhibitors and phytochemicals targeting specific proteins. plos.orgrsc.orgnih.gov Applying MD simulations to this compound and its potential targets would provide a deeper understanding of the dynamic aspects of their interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their observed biological activities. dergipark.org.trnih.govmdpi.comexcli.deneovarsity.org This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. nih.govmdpi.comexcli.de

Development of Predictive Models for Biological Activities

The development of a QSAR model typically involves assembling a dataset of compounds with known biological activities, calculating a variety of molecular descriptors that numerically represent their structural and physicochemical features, and then using statistical or machine learning techniques to build a model that correlates the descriptors with the activity. mdpi.comfrontiersin.orgexcli.deneovarsity.org Common statistical methods include multiple linear regression (MLR) and partial least squares (PLS) regression. biolscigroup.usnih.govmdpi.com The quality and predictive power of a QSAR model are assessed through various statistical parameters, such as the coefficient of determination (R²), cross-validated R² (Q²), and external validation using a separate test set. biolscigroup.usmdpi.com

QSAR models can be used to predict various types of biological activities, including binding affinities, inhibitory potencies (e.g., IC₅₀ values), and toxicity. nih.govmdpi.comcrpsonline.comexcli.de By developing QSAR models for this compound derivatives, researchers can predict the activity of newly designed analogs before their synthesis and experimental testing, thus guiding the design of more potent or selective compounds. nih.govunram.ac.id

Identification of Key Molecular Descriptors

A significant outcome of QSAR modeling is the identification of key molecular descriptors that are most influential in determining the observed biological activity. dergipark.org.trresearchgate.netnih.govconicet.gov.arneovarsity.org These descriptors can provide insights into the structural features and physicochemical properties that are important for favorable interactions with the biological target and ultimately for eliciting a biological response. conicet.gov.arneovarsity.orgmdpi.com

Molecular descriptors can be broadly classified into several categories, including constitutional, topological, electronic, geometric, and thermodynamic descriptors. conicet.gov.arneovarsity.org Electronic descriptors, such as atomic charges, HOMO-LUMO energies, and electronegativity, are often found to be important in QSAR models, reflecting the role of electronic interactions in biological recognition. dergipark.org.trresearchgate.netbiolscigroup.usconicet.gov.ar Steric descriptors, which describe the size and shape of a molecule, are also crucial as they influence the fit of the ligand into the target's binding site. conicet.gov.arneovarsity.orgmdpi.com Hydrophobic descriptors, such as the octanol-water partition coefficient (logP), are important for understanding a compound's lipophilicity and its partitioning behavior in biological systems. dergipark.org.trneovarsity.org By analyzing the descriptors that contribute significantly to a QSAR model for this compound derivatives, researchers can gain a better understanding of the structural requirements for activity and use this information to design improved compounds. nih.govconicet.gov.ar

Structure Activity Relationship Sar Investigations of Khellinonequinone Analogues

Impact of Khellinonequinone Core Modifications on Biological Activity

Systematic modifications of the khellinone (B1209502) core have led to the development of new classes of compounds, primarily furanochalcones and furanoflavanones, with significantly altered biological profiles compared to the parent molecule, khellin (B1673630). nih.govacs.org The transformation of khellin to khellinone is a critical first step that opens up avenues for diverse structural alterations. acs.org

The core structure of khellinone has been utilized to create derivatives with enhanced potency in specific biological pathways. For instance, the condensation of khellinone with various aryl aldehydes has yielded a series of furanochalcones and furanoflavanones that exhibit potent inhibitory activity against cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolic activation of procarcinogens. nih.govacs.org This demonstrates that the fundamental khellinone framework is amenable to modifications that can drastically improve its interaction with specific biological targets. nih.gov

Another approach to modifying the khellin core involves O-alkylation and O-arylalkylation of both khellin and its analogue visnagin (B192663). These modifications have been shown to influence the herbicidal activity of the resulting compounds. acs.org While not a direct modification of a "this compound" in the strictest sense, this highlights that alterations to the peripheral functional groups of the parent furochromone structure, from which khellinone is derived, significantly impact biological outcomes. acs.org

The following table summarizes the impact of core modifications on the biological activity of khellinone derivatives:

Core Modification Resulting Analogue Class Observed Biological Activity Reference
Opening of the pyrone ring of khellinKhellinonePrecursor for further synthesis acs.org
Condensation with aryl aldehydesFuranochalconesPotent CYP1A1 inhibition nih.govacs.org
Treatment with aryl aldehydes and piperidineFuranoflavanonesPotent CYP1A1 inhibition acs.org
O-alkylation of the parent furochromoneO-alkyl khellin analoguesHerbicidal activity acs.org

Influence of Substituent Effects on Khellinone Derivative Activities

The nature and position of substituents on the aryl aldehydes used in the synthesis of khellinone derivatives play a crucial role in determining their biological activity. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that even minor changes in substitution can lead to significant differences in potency and selectivity. nih.gov

In the series of furanochalcone derivatives synthesized from khellinone, the substituent on the phenyl ring (R group) was found to be a key determinant of CYP1A1 inhibitory activity. nih.gov For example, a simple phenyl ring on the furanochalcone derivative resulted in high CYP1A1 inhibition. nih.gov The most potent derivative in one study was a compound bearing a pyridin-3-yl moiety. nih.gov This suggests that the electronic and steric properties of the substituent are critical for optimal interaction with the enzyme's active site. nih.gov

Similarly, for furanoflavanone derivatives, the substitution pattern on the appended aryl ring dictates the inhibitory potency against CYP1A1. acs.org These findings underscore the importance of exploring a diverse range of substituents to optimize the biological activity of khellinone derivatives. nih.govacs.org

The table below presents data on the influence of different substituents on the CYP1A1 inhibitory activity of khellinone-derived furanochalcones:

Compound ID Substituent (R Group) % Inhibition of CYP1A1 (10 µM) Reference
3aPhenyl92 (microsomal), 97 (live cells) nih.gov
3gPyridin-3-ylMost potent in the series nih.gov

Identification of Key Pharmacophoric Features Governing Specific Biological Effects

Pharmacophore modeling based on khellin and its analogues has been employed to identify the essential structural features required for their biological activity. researchgate.netnih.gov The benzofuran (B130515) ring present in the khellin scaffold is considered an important heterocyclic pharmacophore. tandfonline.com

For the CYP1A1 inhibitory activity of khellinone derivatives, key pharmacophoric features likely include:

The planar furanochromone core, which can engage in π-π stacking interactions within the enzyme's active site. nih.gov

Hydrogen bond acceptors, such as the carbonyl and methoxy (B1213986) groups, which can form crucial interactions with amino acid residues. nih.gov

A variable hydrophobic/aromatic region, defined by the substituted aryl ring, which allows for fine-tuning of the binding affinity and selectivity. nih.gov

Molecular docking studies of khellin analogues into the EGFR active site have also helped to elucidate the probable binding modes and key interactions, further defining the pharmacophoric requirements for this particular activity. nih.govtandfonline.com In silico studies on various furochromenes, including khellin, have predicted their potential to act as ion channel modulators or enzyme inhibitors, suggesting that the core structure possesses features conducive to these activities. mdpi.com

Correlations between Structural Parameters and Mechanistic Observations

The structural features of khellin and its derivatives are directly linked to their mechanisms of action. The primary mechanism of khellin is associated with the modulation of calcium ion (Ca2+) channels in smooth muscle cells, leading to vasodilation and bronchodilation. patsnap.com This activity is inherent to the furochromone skeleton. nih.gov

The semi-synthetic modifications of khellinone have allowed for the targeting of different mechanistic pathways. The potent CYP1A1 inhibition by furanochalcone and furanoflavanone derivatives is a direct consequence of their specific structural features that allow for high-affinity binding to the enzyme. nih.govacs.org The ability of these compounds to protect cells from the toxicity of procarcinogens is a direct mechanistic outcome of this enzyme inhibition. nih.gov

Mechanistic Studies of Khellinonequinone S Biological Interactions Non Human Systems

Investigations into Aflatoxigenic Activity Modulation

Research has explored the impact of Khellinonequinone on fungi known to produce aflatoxins, focusing on its ability to modulate their growth and the biosynthesis pathways responsible for these mycotoxins.

Effects on Mycelial Growth and Aflatoxin Biosynthesis Pathways in Fungi

Studies have indicated that this compound and certain derivatives exhibit effects on the mycelial growth and aflatoxin formation in fungi. Two quinone derivatives, including this compound, showed a weak effect on mycelial growth and aflatoxin formation in Aspergillus parasiticus and Aspergillus terrus. researchgate.net While some compounds derived from khellinone (B1209502) and visnaginone (B8781550) have demonstrated antibacterial activity, the specific effects of this compound on fungal growth and aflatoxin biosynthesis pathways have been described as weak in some contexts. grafiati.comnih.gov

Research into aflatoxin production inhibitors in Aspergillus flavus has identified various compounds that can inhibit aflatoxin production without necessarily affecting fungal growth, such as cyclo(L-Ala-Gly). nih.gov This highlights that the modulation of aflatoxin production can occur independently of effects on mycelial growth.

Cellular and Molecular Targets in Fungal Organisms

The specific cellular and molecular targets of this compound in fungal organisms, particularly concerning its weak effects on aflatoxin production and mycelial growth, are not extensively detailed in the provided search results. However, quinones in general are known to exhibit antibacterial and antifungal activity through various mechanisms. nih.gov Antifungal agents can target essential components of fungal cells such as the cell wall or cell membrane, or interfere with crucial physiological processes like DNA, RNA, and protein synthesis. frontiersin.orgdrfungus.orgsigmaaldrich.com Some antifungal drugs target specific molecules like ergosterol (B1671047) or enzymes involved in its synthesis, or enzymes related to β-glucan synthesis, which is a key component of the fungal cell wall. frontiersin.orgdrfungus.orgnih.gov While these represent general antifungal targets, the precise targets of this compound within fungal cells require further specific investigation.

Exploration of Other Biological Activities in In Vitro or Non-Human In Vivo Models (e.g., Antimicrobial Activity)

Beyond its effects on aflatoxigenic fungi, this compound and its derivatives have been explored for other biological activities in in vitro and non-human in vivo models, including general antimicrobial activity.

Studies have shown that derivatives of this compound can possess antibacterial activity against both Gram-negative and Gram-positive microorganisms. nih.gov Some derivatives have demonstrated activity against pathogenic bacteria such as Brucella abortus. nih.gov Quinone-based compounds are recognized for their significant antibacterial and antifungal properties, acting against a range of microbial infections. nih.gov

Cellular Assays for Target Identification and Validation

Cellular assays are fundamental tools for identifying and validating the targets of antimicrobial compounds. These assays can involve assessing the compound's effect on microbial growth, viability, and specific cellular processes. cikd.capromegaconnections.com For instance, broth dilution methods and agar (B569324) diffusion methods are commonly used in vitro to determine the antimicrobial activity and minimum inhibitory concentrations (MIC) of compounds against various microorganisms. cikd.caacademicjournals.org While the provided information confirms that this compound derivatives have been screened for antimicrobial activity using such methods, specific details on cellular assays used for target identification and validation for this compound itself are limited in the search results. nih.govresearchgate.net General approaches for identifying antifungal targets include investigating interference with fungal resistance mechanisms like efflux pumps, virulence factors such as biofilms and hyphae, and essential fungal enzymes, metabolism, mitochondria, and cell walls. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Quinones, as a class of compounds, are known to interact with and inhibit various enzymes. nih.gov For example, some quinones have been shown to inhibit choline (B1196258) oxidase. nih.gov The ability of compounds to modulate receptor activity is also a key area of biological investigation. nih.govnih.gov While the broader chemical class of quinones and related furochromones (like khellin (B1673630) and visnagin (B192663), from which this compound is derived) have been studied for various biological interactions, including potential enzyme inhibition and receptor modulation, specific studies detailing the enzyme inhibition or receptor modulation activities of this compound were not prominently featured in the search results. researchgate.netclockss.org

Investigation of Molecular Pathways and Cellular Processes

Investigating the molecular pathways and cellular processes affected by a compound is crucial for understanding its mechanism of action. For antimicrobial agents, this can involve studying their impact on essential microbial functions such as cell wall synthesis, membrane integrity, DNA replication, protein synthesis, and metabolic pathways. frontiersin.orgdrfungus.orgnih.gov Quinone-based compounds can exert their effects through various mechanisms, including interfering with electron transfer processes due to their redox properties and potentially binding to DNA. nih.govmdpi.com While the search results indicate that this compound has been synthesized and its biological activities, including weak effects on aflatoxin formation, have been examined, detailed investigations into the specific molecular pathways and cellular processes it affects were not extensively described. researchgate.netgrafiati.com Further research would be needed to elucidate the precise molecular mechanisms underlying the observed biological activities of this compound.

Mechanistic Insights into Biological Selectivity

Detailed mechanistic insights specifically addressing the biological selectivity of this compound in non-human systems are not extensively documented in the readily available literature. Research has primarily focused on its formation and chemical reactivity. This compound is noted as a main product formed during the nitration of khellinone. researchgate.net

While studies on related furochromones like khellin and visnagin have explored various biological activities, including cytotoxic effects on cancer cell lines, specific data elucidating the molecular mechanisms governing this compound's selective interactions in non-human biological contexts, such as fungi or other microorganisms where weak effects have been observed, appear limited. researchgate.netresearchgate.net One study indicated that two quinone derivatives, including potentially this compound, showed a weak effect on mycelial growth and aflatoxin formation. researchgate.net However, the precise molecular targets or pathways responsible for this observed weak effect and the basis for any selectivity in this interaction were not detailed. researchgate.net

Understanding biological selectivity typically involves identifying specific molecular targets and the nature of the interaction (e.g., binding affinity, enzymatic inhibition). Methods for target identification and the study of drug-target interactions are crucial in elucidating the mechanisms behind a compound's selective action. mdpi.comnih.gov However, specific research detailing such mechanistic investigations for this compound's selectivity in non-human organisms was not found within the scope of this review. The regiochemistry and site selectivity have been explored for related cycloaddition reactions involving similar structural motifs, suggesting that electronic and structural factors can influence reaction pathways and potential biological interactions. researchgate.net Nevertheless, direct application of these chemical insights to explain biological selectivity mechanisms of this compound in non-human systems requires further dedicated biological and biochemical studies.

Due to the limited availability of specific research findings and data tables directly addressing the mechanistic insights into this compound's biological selectivity in non-human systems, a detailed exposition with comprehensive data tables cannot be provided in this section based on the current information.

Future Research Directions and Potential Applications Pre Clinical/theoretical

Rational Design of Enhanced Khellinonequinone Derivatives with Improved Selectivity

A key area of future research involves the rational design of this compound derivatives. This approach focuses on modifying the basic this compound structure to enhance desired properties, such as potency, selectivity towards specific biological targets, and favorable pharmacokinetic profiles at a theoretical level. Rational design often involves understanding the structure-activity relationships (SAR) of the parent compound and its known analogs. By systematically altering functional groups and analyzing the predicted impact on binding affinity and specificity, researchers can design novel compounds with improved therapeutic potential. The goal is to minimize off-target effects and enhance efficacy by tailoring the molecule to interact precisely with its intended biological partner.

Exploration of Novel Biological Targets and Mechanistic Hypotheses

Future studies will likely delve deeper into identifying novel biological targets for this compound. While some biological activities may be known, a comprehensive understanding of all interacting proteins, enzymes, or pathways is crucial. This involves employing various experimental techniques, such as activity-based protein profiling or pull-down assays, coupled with advanced analytical methods. Simultaneously, the formulation and testing of mechanistic hypotheses are essential to explain how this compound exerts its effects at the molecular level. This could involve investigating its potential as an inhibitor, activator, or modulator of specific biological processes. Understanding these mechanisms is vital for predicting potential therapeutic uses and identifying biomarkers for efficacy or toxicity.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental approaches is a powerful strategy to accelerate the discovery and optimization of this compound and its derivatives. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can predict the binding modes, affinities, and potential biological activities of this compound and its designed analogs before experimental synthesis and testing. silicos-it.bemdpi.comnih.gov This in silico screening can prioritize the most promising candidates, significantly reducing the time and resources required for experimental validation. silicos-it.benih.govethz.ch Experimental techniques then serve to validate these predictions and provide crucial data for refining computational models, creating a synergistic loop that drives the discovery process. mdpi.com The increasing availability of data on ligand properties and target structures, coupled with advancements in computing capacity and virtual libraries, further enhances the power of these integrated approaches. silicos-it.be

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Khellinonequinone, and how can researchers validate purity and structural integrity?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation or oxidative cyclization of precursor molecules like khellin. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Structural confirmation requires 1^1H/13^13C NMR (in DMSO-d6 or CDCl3), IR spectroscopy (for carbonyl groups at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature benchmarks .

Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic and geometric properties?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions (e.g., absorbance at ~300 nm in ethanol). X-ray crystallography resolves bond lengths and angles, while cyclic voltammetry (CV) assesses redox behavior in aprotic solvents (e.g., acetonitrile with 0.1 M TBAPF6). Compare results with computational studies (DFT/B3LYP/6-31G*) to validate electronic configurations .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Use cell lines (e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin). Include solvent controls (DMSO ≤0.1%) and measure viability via MTT assay. Replicate experiments in triplicate and analyze with ANOVA (p < 0.05). Pre-screen for cytotoxicity before mechanistic studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for in vivo studies). Perform meta-analyses of published data with heterogeneity tests (I² statistic) to identify confounding variables .

Q. How can mechanistic studies elucidate this compound’s interaction with cellular targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) for binding affinity (KD) measurements and co-crystallization for protein-ligand structures. Use siRNA knockdown or CRISPR-Cas9 to validate target pathways. Pair with transcriptomic profiling (RNA-seq) to identify downstream gene regulation .

Q. What factors influence the optimization of this compound’s synthetic yield and scalability?

  • Methodological Answer : Screen catalysts (e.g., Lewis acids for acylation) via Design of Experiments (DoE) with response surface methodology (RSM). Assess solvent sustainability using E-factor calculations. Monitor reaction progress via in-situ FTIR or GC-MS. Compare green metrics (e.g., atom economy) with existing routes .

Q. How do pH and temperature affect this compound’s stability in physiological environments?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Analyze degradation products via LC-MS and quantify half-life (t₁/₂) using first-order kinetics. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to model oral bioavailability .

Q. What interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer : Integrate microsomal stability assays (CYP450 metabolism) with physiologically based pharmacokinetic (PBPK) modeling. Use zebrafish embryos for in vivo imaging of biodistribution. Validate predictions with allometric scaling from rodent studies .

Methodological Frameworks

  • For Experimental Design : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
  • For Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .
  • For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.